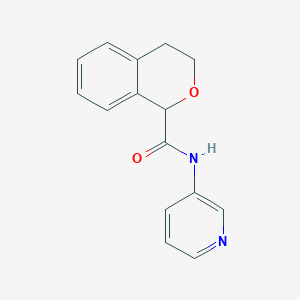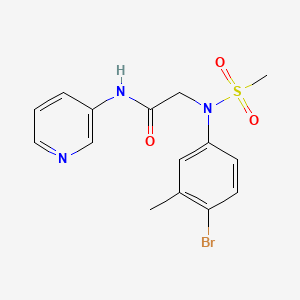
N-3-pyridinyl-3,4-dihydro-1H-isochromene-1-carboxamide
Übersicht
Beschreibung
N-3-pyridinyl-3,4-dihydro-1H-isochromene-1-carboxamide, also known as PHCCC, is a chemical compound that has gained attention in the scientific research community for its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Wirkmechanismus
N-3-pyridinyl-3,4-dihydro-1H-isochromene-1-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When activated by glutamate, mGluR4 inhibits the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of reward, motivation, and learning. By enhancing the activity of mGluR4, this compound can modulate these neurotransmitter systems and improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been investigated for its potential to treat drug addiction, anxiety, and depression. This compound has been shown to increase the release of dopamine and glutamate in the prefrontal cortex, which is involved in the regulation of reward, motivation, and learning. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-3-pyridinyl-3,4-dihydro-1H-isochromene-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mGluR4, as well as its ability to cross the blood-brain barrier. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-3-pyridinyl-3,4-dihydro-1H-isochromene-1-carboxamide. One area of research is the development of more potent and selective mGluR4 modulators, which could have greater therapeutic potential. Another area of research is the investigation of the role of mGluR4 in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Finally, the development of new formulations and delivery methods for this compound could improve its efficacy as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-3-pyridinyl-3,4-dihydro-1H-isochromene-1-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been investigated for its potential to treat drug addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-pyridin-3-yl-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-12-5-3-8-16-10-12)14-13-6-2-1-4-11(13)7-9-19-14/h1-6,8,10,14H,7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNKAUVRBKIPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide](/img/structure/B4171706.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4171729.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate](/img/structure/B4171736.png)
![2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B4171744.png)
![N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4171752.png)

![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4171759.png)
![12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4171763.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4171764.png)
![2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-iodophenyl)acetamide](/img/structure/B4171770.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4171773.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4171776.png)
![2-[4-(2-chloro-6-fluorophenyl)-3-methyl-5-isoxazolyl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B4171793.png)
